molecular formula C7H3ClF5N B15200311 3-Chloro-4-(pentafluoroethyl)pyridine CAS No. 1816286-90-4

3-Chloro-4-(pentafluoroethyl)pyridine

Cat. No.: B15200311
CAS No.: 1816286-90-4
M. Wt: 231.55 g/mol
InChI Key: RMNYIIRMELWLLC-UHFFFAOYSA-N
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Description

3-Chloro-4-(pentafluoroethyl)pyridine: is a chemical compound with the molecular formula C7H3ClF5N . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and pentafluoroethyl groups on the pyridine ring makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(pentafluoroethyl)pyridine typically involves the chlorination of 4-(pentafluoroethyl)pyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-4-(pentafluoroethyl)pyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield partially or fully reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include 3-amino-4-(pentafluoroethyl)pyridine, 3-alkoxy-4-(pentafluoroethyl)pyridine, etc.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Reduced pyridine derivatives.

Scientific Research Applications

Chemistry: 3-Chloro-4-(pentafluoroethyl)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug design and development.

Industry: The compound is used in the production of specialty chemicals, including materials for electronics and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pentafluoroethyl)pyridine depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

    3-Chloro-4-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.

    4-(Pentafluoroethyl)pyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    3-Bromo-4-(pentafluoroethyl)pyridine: Similar reactivity but with a bromine atom instead of chlorine.

Uniqueness: 3-Chloro-4-(pentafluoroethyl)pyridine is unique due to the presence of both chlorine and pentafluoroethyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and makes it a versatile intermediate in various synthetic applications.

Properties

CAS No.

1816286-90-4

Molecular Formula

C7H3ClF5N

Molecular Weight

231.55 g/mol

IUPAC Name

3-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyridine

InChI

InChI=1S/C7H3ClF5N/c8-5-3-14-2-1-4(5)6(9,10)7(11,12)13/h1-3H

InChI Key

RMNYIIRMELWLLC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(C(F)(F)F)(F)F)Cl

Origin of Product

United States

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